molecular formula C9H12ClF2N B7947887 (R)-1-(4-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride

(R)-1-(4-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride

Cat. No.: B7947887
M. Wt: 207.65 g/mol
InChI Key: OKRHMDPVPVWGCO-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(4-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to an ethanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoromethylation reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . The reaction proceeds through the formation of a thiocarbonyl fluoride intermediate, which then reacts with the phenyl ring to introduce the difluoromethyl group.

Industrial Production Methods

Industrial production of this compound often employs large-scale difluoromethylation processes, utilizing reagents like CF3SO2Na and RfSO2Na (perfluoroalkyl sulfinates) due to their good functional group tolerance and cost-effectiveness . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(R)-1-(4-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated phenyl oxides, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of (R)-1-(4-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to engage in various biochemical interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(R)-1-(4-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride is unique due to the presence of the difluoromethyl group, which imparts specific chemical and biological characteristics. This makes it a valuable compound for various applications, distinguishing it from other fluorinated analogs .

Properties

IUPAC Name

(1R)-1-[4-(difluoromethyl)phenyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N.ClH/c1-6(12)7-2-4-8(5-3-7)9(10)11;/h2-6,9H,12H2,1H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRHMDPVPVWGCO-FYZOBXCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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